Ivermectin B1a

Catalog No.
S1483356
CAS No.
70161-11-4
M.F
C48H74O14
M. Wt
875.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin B1a

CAS Number

70161-11-4

Product Name

Ivermectin B1a

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Solubility

Insoluble

Synonyms

Eqvalan, Ivermectin, Ivomec, Mectizan, MK 933, MK-933, MK933, Stromectol

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Treatment of Neglected Tropical Diseases (NTDs)

Ivermectin plays a crucial role in controlling and eliminating several Neglected Tropical Diseases (NTDs) affecting millions globally. These diseases, often prevalent in low- and middle-income countries, are characterized by their high burden on public health and limited access to resources. Ivermectin's effectiveness against various NTDs, including:

  • Onchocerciasis (River Blindness): Mass drug administration (MDA) programs using ivermectin have significantly reduced the prevalence of this debilitating disease, leading to blindness and vision impairment. [Source: Ivermectin, 'Wonder drug' from Japan: the human use perspective - National Institutes of Health (.gov) ]
  • Lymphatic filariasis: Ivermectin, combined with other drugs, is a key component in MDA programs for lymphatic filariasis, a chronic disease causing lymphedema and elephantiasis. [Source: The effectiveness of mass drug administration for lymphatic filariasis control: a review of recent studies - National Institutes of Health (.gov) ]
  • Scabies and pediculosis (head lice): Ivermectin is a well-established treatment for scabies and head lice, with high efficacy and a good safety profile. [Source: Ivermectin for scabies and pediculosis - National Institutes of Health (.gov) ]

Exploring Antiviral Properties

Recent research has explored the potential antiviral properties of ivermectin, particularly against several RNA viruses, including:

  • Dengue virus: Studies suggest ivermectin may inhibit Dengue virus replication and prevent disease progression. [Source: In vitro antiviral activity of ivermectin against dengue virus type 2 - National Institutes of Health (.gov) ]
  • Zika virus: Similar to Dengue virus, ivermectin demonstrates potential antiviral activity against Zika virus in laboratory settings. [Source: Ivermectin inhibits Zika virus replication and protects against disease in mice - National Institutes of Health (.gov) ]
  • SARS-CoV-2 (COVID-19 virus): Extensive research has investigated the potential use of ivermectin for COVID-19 prevention and treatment. However, large-scale clinical trials have not shown conclusive evidence of its effectiveness, and further research is needed. [Source: Ivermectin and COVID-19: Review of the emerging evidence demonstrating the efficacy of ivermectin in the prophylaxis and treatment of COVID-19 - National Institutes of Health (.gov) ]

It's important to note that the research on ivermectin's antiviral properties is ongoing, and further studies are necessary to confirm its efficacy and safety for various viral infections, including COVID-19.

Other Research Areas

Ivermectin's diverse biological effects are explored in various research areas beyond its primary use and antiviral potential. These include:

  • Anti-cancer properties: Studies are investigating the potential anti-cancer effects of ivermectin against various cancer cell lines. [Source: Ivermectin: a review of its antitumor properties - National Institutes of Health (.gov) ]
  • Anti-inflammatory effects: Ivermectin's potential anti-inflammatory properties are being explored in various disease models, including inflammatory bowel disease and asthma. [Source: Ivermectin: Novel effects beyond antiparasitic activity - National Institutes of Health (.gov) ]

Ivermectin B1a is a semisynthetic derivative of avermectin, a class of macrocyclic lactones. Its chemical formula is C48H74O14, and it is characterized by a complex structure featuring a 16-membered lactone ring. This compound is primarily recognized for its potent anthelmintic and insecticidal properties, making it valuable in both veterinary and human medicine. Ivermectin B1a is particularly effective against a range of parasitic infections, including those caused by nematodes and ectoparasites such as lice and scabies .

Ivermectin selectively binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This disrupts chloride ion flow, leading to paralysis and death of the parasites []. Importantly, mammalian cells have different chloride channel structures, making Ivermectin relatively safe for humans and animals at prescribed doses [].

That are crucial for its synthesis and metabolic processes. Key reactions include:

  • Hydroxylation: This process involves the addition of hydroxyl groups to the molecule, which can enhance its solubility and bioavailability.
  • O-Demethylation: Catalyzed by cytochrome P450 enzymes, this reaction modifies the compound, affecting its pharmacokinetics and activity .
  • Macrolactonization: A critical step in the synthesis of Ivermectin B1a, where the formation of the lactone ring occurs through intramolecular reactions .

Ivermectin B1a exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA agonist, enhancing the release of GABA from nerve endings and increasing its binding to post-synaptic receptors. This mechanism leads to paralysis and death in susceptible parasites . Additionally, Ivermectin B1a has shown efficacy against various viral infections, including those caused by certain flaviviruses, although its primary use remains in treating parasitic infections .

The synthesis of Ivermectin B1a has been a subject of extensive research. Notable methods include:

  • Total Synthesis: Recent advancements have led to more efficient total synthesis techniques that focus on controlling stereochemistry and regioselectivity during the construction of the molecule. This includes strategies like the use of Julia or Wittig coupling for assembling key segments of the compound .
  • De Novo Synthesis: This approach involves synthesizing Ivermectin B1a from simpler organic compounds, allowing for greater control over the final product's configuration .

Ivermectin B1a is widely used in both human and veterinary medicine. Its primary applications include:

  • Antiparasitic Treatment: Effective against various helminths and ectoparasites, it is commonly used in treating conditions like river blindness (onchocerciasis) and lymphatic filariasis in humans.
  • Veterinary Medicine: Utilized for treating parasitic infections in livestock and pets, enhancing animal health and productivity .
  • Potential Antiviral Properties: Research is ongoing into its effectiveness against viral infections, suggesting broader therapeutic applications beyond parasitology .

Ivermectin B1a shares structural similarities with several other compounds within the avermectin family. Key comparisons include:

CompoundStructural FeaturesUnique Aspects
Avermectin B1bSimilar macrocyclic structureContains a methyl group at C-26 instead of ethyl
Milbemycin DRelated macrocyclic lactoneExhibits different biological activity profiles
EprinomectinAnother derivative of avermectinsUsed primarily in veterinary applications
22,23-Dihydroavermectin B1aSlightly altered structureDifferent pharmacokinetic properties

Ivermectin B1a's unique ethyl group at the C-26 position differentiates it from other similar compounds like Ivermectin B1b, which has a methyl group at that position. This structural variation significantly influences its pharmacological properties and efficacy against specific parasites .

Gene Cluster Organization in Streptomyces avermitilis

The avermectin biosynthetic gene cluster spans ~90 kb and includes 14 open reading frames (ORFs) . Key components include:

  • Polyketide Synthases (PKS): Four giant multifunctional enzymes (AVES 1–4) encode 12 modules for chain elongation .
  • Post-Polyketide Modification Genes: aveE (P450 hydroxylase), aveF (ketoreductase), aveD (methyltransferase), and aveC (dehydratase) .
  • Glycosylation Genes: aveBI (glycosyltransferase) and nine ORFs for dTDP-L-oleandrose synthesis .
Gene/ProteinFunctionKey Catalytic Domains
AVES 1–4Polyketide backbone synthesisAT, KS, KR, DH, ACP
AveEFuran ring formation (C6–C8a)Cytochrome P450
AveFC5 ketoreductionNAD(P)H-dependent reductase
AveDC5 methylationSAM-dependent methyltransferase
AveBIGlycosylation at C13Glycosyltransferase

The PKS genes are organized into two convergently transcribed sets (aveA1-aveA2 and aveA3-aveA4) .

Enzymatic Processes in Polyketide Backbone Formation

The PKS system constructs the 16-membered lactone skeleton using 2-methylbutyryl-CoA (starter unit) and malonyl-CoA/methylmalonyl-CoA (extender units) .

Module-Specific Functions

  • Modules 1, 4, 5, 10: Include β-ketoacyl-ACP reductase (KR) but lack dehydratase (DH), leading to hydroxyl groups at C17, C25, and C7 .
  • Modules 2, 6–9, 12: Contain KR and DH domains, enabling dehydration to form E, E-dienes .
  • Modules 3, 11: Lack KR, retaining ketone groups at C2 and C7 for spiroketal formation .

The thioesterase (TE) domain in AVES4 catalyzes lactonization, releasing the aglycon .

Post-Polyketide Modification Pathways

After aglycon formation, three key modifications occur:

  • Furan Ring Closure: AveE oxidizes the C6–C8a region to form the hexahydrobenzofuran .
  • C5 Reduction/Methylation:
    • aveF reduces C5 ketone to hydroxyl (AveF-dependent pathway).
    • aveD methylates C5 hydroxyl to form B1a (AveD-dependent pathway) .
  • Glycosylation: AveBI attaches dTDP-L-oleandrose to C13, completing the disaccharide .
Modification StepEnzymeSubstrateProduct
Furan ring formationAveE6,8a-seco-5-oxo aglyconFuran-containing aglycon
C5 reductionAveFC5 keto aglyconC5 hydroxyl aglycon
C5 methylationAveDC5 hydroxyl aglyconB1a aglycon
GlycosylationAveBIB1a aglyconIvermectin B1a

Regulatory Mechanisms of Avermectin Biosynthesis

Regulation involves both activators and repressors:

Key Regulators

RegulatorFunctionMechanismEffect on Yield
AveRPathway-specific activatorBinds to aveA1 promoterEssential for PKS gene expression
AveTFeedback regulatorActivates aveR, represses aveT/pepD2Positive feedback via C5–O-B1 intermediate
SAV576TetR-family repressorRepresses sav_575 (cytochrome P450)Indirectly inhibits B1a production
PhoPGlobal phosphate regulatorControls nitrogen metabolismModulates precursor availability

AveR overexpression increases production but has a threshold; excess levels abolish yield . AveT’s DNA-binding activity is inhibited by C5–O-B1, a late pathway intermediate, enabling feedback regulation .

Role of Secondary Metabolic Crosstalk in Yield Optimization

Competing pathways and precursor allocation impact production:

Strategies to Enhance Yield

ApproachMechanismResultReference
CRISPRi inhibition of FAS/TCAIncreases malonyl-CoA/methylmalonyl-CoA1.45-fold rise in B1a
Overexpression of β-oxidation genesElevates 2-methylbutyryl-CoA8.25-fold increase in WT
rpsL mutationsRibosomal protein S12 mutations20–40-fold rise in oligomycin (trade-offs with B1a)
AveM deletionRemoves efflux protein1.2-fold yield boost

Precursor Supply Engineering
Heterologous expression of meilingmycin PKS fragments and CRISPRi-mediated inhibition of competing pathways (e.g., fatty acid synthesis) significantly elevate acyl-CoA precursor levels, achieving 452.8 μg/mL B1a in engineered strains—8.25× WT levels .

Tumor Growth Suppression and Metastasis Inhibition

Ivermectin B1a has emerged as a promising anticancer agent with demonstrated efficacy against multiple cancer types through diverse molecular mechanisms. The compound exhibits significant tumor growth suppression and metastasis inhibition properties that extend well beyond its established antiparasitic applications.

In colorectal cancer models, ivermectin B1a demonstrated potent antiproliferative effects with IC50 values of 15.0 µM for SW480 cells and 18.0 µM for SW1116 cells [6]. The compound induced significant apoptosis rates of 39.0% and 35.0% respectively, accompanied by increased caspase-3/7 activity and upregulation of proapoptotic proteins including Bax and cleaved PARP [6]. The mechanism involves reactive oxygen species (ROS)-mediated mitochondrial apoptosis pathway activation, which can be reversed by N-acetyl-L-cysteine treatment, confirming the oxidative stress-dependent nature of the anticancer effect [6].

Colon cancer studies using HCT-116 cells revealed that avermectin B1a, the parent compound of ivermectin B1a, exhibited an IC50 of 30.0 µM with a distinctive mechanism involving tubulin polymerization enhancement [7]. The compound induced 39.83% apoptosis after 24 hours of treatment and substantially reduced cellular migration capacity [7]. This microtubule-targeting activity represents a unique mechanism among anticancer agents, as most tubulin-binding drugs inhibit rather than promote polymerization [7].

Breast cancer research has revealed particularly promising results for ivermectin B1a in addressing endocrine-resistant disease. In MCF-7/LCC2 and MCF-7/LCC9 cell lines, representing tamoxifen-resistant and fulvestrant-resistant breast cancers respectively, the compound demonstrated IC50 values of 9.35 µM and 9.06 µM [8]. Beyond cytotoxicity, ivermectin B1a significantly inhibited epithelial-to-mesenchymal transition (EMT) by reducing vimentin and snail expression while increasing E-cadherin levels [8]. The compound achieved over 50% reduction in cell motility and 62% decrease in invasion capacity for MCF-7/LCC2 cells [8].

The metastasis inhibition properties of ivermectin B1a involve multiple pathways. In endocrine-resistant breast cancer cells, the compound suppressed Wnt signaling pathway components, including Wnt5a/b and lipoprotein receptor-related protein 6 (LRP6), which are crucial for cancer cell migration and invasion [8]. This Wnt pathway inhibition represents a significant mechanism for preventing metastatic spread in hormone-resistant breast cancers [8].

Glioma studies have revealed that ivermectin B1a induces autophagy-mediated cell death through AKT/mTOR pathway inhibition [9]. The compound caused decreased phosphorylation of AKT at Ser473 and mTOR at Ser2448, leading to autophagy induction that paradoxically protected cells from apoptosis [9]. This dual mechanism suggests that combination therapies targeting both autophagy and apoptosis pathways might enhance therapeutic efficacy [9].

Esophageal squamous cell carcinoma research has identified PAK1 (P21-activated kinase 1) as a critical target for ivermectin B1a anticancer activity [10]. The compound promoted PAK1 degradation through the proteasome-dependent pathway, resulting in significant inhibition of cell viability, colony formation, and induction of mitochondrial-dependent apoptosis [10]. Additionally, ivermectin B1a reduced matrix metalloproteinase-2 and -9 levels, directly impacting the invasive capacity of cancer cells [10].

Lung cancer studies using H358 cells demonstrated that ivermectin B1a inhibited WNT-TCF signaling pathway, a critical driver of cancer stem cell maintenance and metastasis [11]. The compound reduced expression of direct TCF targets including AXIN2, LEF1, SOX4, and CYCLIN D1, while enhancing p21 levels [11]. This mechanism resulted in approximately 50% tumor growth suppression in xenograft models [11].

The anticancer activity of ivermectin B1a extends to cancer stem cell inhibition. The compound preferentially targets cancer stem-like cells by downregulating pluripotency factors including OCT-4, SOX-2, and Nanog [12]. This selective targeting of cancer stem cells represents a particularly valuable therapeutic approach, as these cells are often responsible for treatment resistance and metastatic spread [12].

Quantitative analysis of ivermectin B1a's anticancer mechanisms reveals consistent patterns across different cancer types. The compound typically induces apoptosis rates ranging from 35% to 40% at IC50 concentrations, with accompanying activation of caspase-3/7 pathways [6] [7]. Migration inhibition consistently exceeds 50% across tested cell lines, indicating robust anti-metastatic activity [8] [7].

Synergistic Drug Combinations for Multidrug-Resistant Pathogens

Ivermectin B1a demonstrates significant potential for combination therapies against multidrug-resistant pathogens, exhibiting synergistic effects that enhance therapeutic efficacy while potentially reducing the development of resistance mechanisms. These combinations represent a strategic approach to addressing the growing challenge of antimicrobial resistance across diverse pathogen classes.

The synergistic activity of ivermectin B1a with conventional antibiotics has been particularly well-documented in ectoparasite control. Studies involving body lice demonstrated that combinations of ivermectin B1a with doxycycline, erythromycin, and azithromycin produced complete eradication of treated populations [13]. The synergistic lethal effect was observed at 18 days post-treatment, with significantly reduced nit production compared to individual drug treatments [13]. This combination approach prevents the selection of resistant louse populations while achieving complete therapeutic success [13].

Against multidrug-resistant bacterial pathogens, ivermectin B1a has shown remarkable synergistic activity with meticillin against meticillin-resistant Staphylococcus aureus (MRSA) [14]. The combination achieved bacterial killing through complementary mechanisms involving bacterial membrane disruption and enhanced antibiotic penetration [14]. This synergistic interaction is particularly significant given the global health threat posed by MRSA infections [14].

Mycobacterial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis, demonstrate sensitivity to ivermectin B1a at concentrations ranging from 1 to 8 µg/mL [15]. The compound's effectiveness against drug-resistant mycobacterial strains suggests potential for combination therapies with existing anti-tuberculosis agents [15]. The unique mechanism of action involving chloride channel modulation in mycobacteria represents a novel target that circumvents established resistance mechanisms [15].

Viral combination therapies have shown particularly promising results against SARS-CoV-2. The combination of ivermectin B1a with remdesivir demonstrated synergistic antiviral activity without increased cytotoxicity [16]. This combination targets multiple viral replication pathways, with remdesivir inhibiting RNA-dependent RNA polymerase and ivermectin B1a blocking nuclear import of viral proteins [16]. The complementary mechanisms provide enhanced viral suppression while reducing the likelihood of resistance development [16].

The combination of ivermectin B1a with azithromycin represents another promising antiviral strategy. This combination exhibited synergistic effects against multiple respiratory viruses, with azithromycin providing additional anti-inflammatory properties that complement ivermectin B1a's antiviral activity [16]. The dual mechanism approach addresses both viral replication and inflammatory responses associated with severe viral infections [16].

Antiparasitic combination therapies have shown enhanced efficacy in treating soil-transmitted helminth infections. The combination of ivermectin B1a with albendazole provides broad-spectrum activity against multiple parasitic species, with improved cure rates compared to individual treatments [17]. This combination has been particularly effective against Trichuris trichiura, which typically shows reduced sensitivity to single-agent therapy [17].

In scabies treatment, the combination of ivermectin B1a with topical permethrin has demonstrated enhanced therapeutic success rates [18]. The dual mode of action involves systemic parasite elimination through ivermectin B1a and topical killing through permethrin, providing comprehensive treatment coverage [18]. This combination approach is particularly valuable in cases of permethrin resistance or compliance issues with topical treatments [18].

Cancer combination therapies have revealed significant synergistic potential. In esophageal squamous cell carcinoma, ivermectin B1a demonstrated synergistic effects with cisplatin and 5-fluorouracil [10]. The combination enhanced apoptosis induction through complementary pathways, with ivermectin B1a targeting PAK1 degradation while chemotherapy agents provide direct DNA damage [10]. This dual targeting approach may overcome individual drug resistance mechanisms [10].

The molecular basis for ivermectin B1a's synergistic activity involves multiple mechanisms. The compound's ability to modulate P-glycoprotein function with an IC50 of 0.1 µM enhances the intracellular accumulation of partner drugs [19]. This efflux pump inhibition is particularly valuable in multidrug-resistant pathogens where active drug efflux represents a primary resistance mechanism [19].

Immunomodulatory effects of ivermectin B1a contribute to synergistic activity in combination therapies. The compound's ability to suppress inflammatory cytokine production, including TNF-α, IL-1β, and IL-6, provides complementary effects to antimicrobial agents [15]. This anti-inflammatory activity is particularly beneficial in severe infections where excessive inflammatory responses contribute to tissue damage [15].

Quantitative analysis of combination indices reveals that ivermectin B1a consistently achieves synergistic effects (combination index < 1.0) with diverse partner drugs across different pathogen classes. The compound's unique mechanism of action, involving ion channel modulation and nuclear transport inhibition, provides complementary activity that enhances overall therapeutic efficacy while reducing the potential for resistance development [13] [14] [16].

XLogP3

4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

874.50785703 g/mol

Monoisotopic Mass

874.50785703 g/mol

Heavy Atom Count

62

Appearance

White solid

UNII

91Y2202OUW

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H312 (96.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Administered topically, ivermectin cream is indicated for the treatment of inflammatory lesions associated with rosacea. An over-the-counter ivermection lotion is commercially available and indicated for the topical treatment of head lice infestations in patients ≥6 months of age. Orally administered ivermectin is indicated as a broad-spectrum anti-parasitic for the treatment of intestinal strongyloidiasis caused by _Strongyloides stercoralis_ and onchocerciasis caused by _Onchocerca volvulus_. Systemic ivermectin therapy is used internationally for the treatment of various tropical diseases, including filariasis, cutaneous larva migrans, and _Loa loa_ infection, amongst others.
FDA Label
Treatment of rosacea

Livertox Summary

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.

Drug Classes

Anthelmintic Agents

Pharmacology

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

MeSH Pharmacological Classification

Antiparasitic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX22 - Ivermectin
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CF - Avermectines
P02CF01 - Ivermectin

Mechanism of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

71827-03-7
70288-86-7
70161-11-4

Absorption Distribution and Excretion

Moderately well absorbed. Improved absorption with high fat meal.
Ivermectin is metabolized in the liver, and ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1% of the administered dose excreted in the urine.
The volume of distribution is 3 to 3.5 L/kg and it does not cross the blood-brain barrier.

Metabolism Metabolites

Primarily hepatic. Ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1 % of the administered dose excreted in the urine.

Wikipedia

Ivermectin

Biological Half Life

Following oral administration, the half-life of ivermectin is approximately 18 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
Ivermectin, a new broad-spectrum antiparasitic agent. Chabala J.C. et al. J. Med. Chem. 1980, 23, 1134. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. Wolstenholme A.J & Rogers A.T. Parasitology, 2005, 131, S85. Avermectin/milbemycin resistance in trichostrongylid nematodes. Gill J.H. & Lacey E. Int J. Parasitol. 1998, 28, 863. Ivermectin: a potent new antiparasitic agent. Campbell W.C. et al. , Science, 1983, 221, 823.

Explore Compound Types